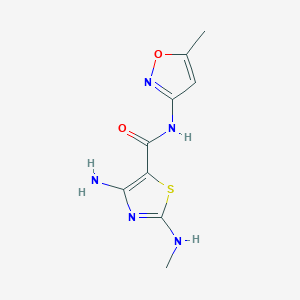![molecular formula C18H13F4N3O4 B15003723 N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide](/img/structure/B15003723.png)
N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide is a complex organic compound with a molecular formula of C18H13F4N3O4 and a molecular weight of 411.31 . This compound features a unique imidazolidine ring structure substituted with fluorophenyl, trifluoromethyl, and methoxybenzamide groups, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
The synthesis of N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide involves multiple steps, typically starting with the preparation of the imidazolidine ring. The synthetic route often includes the reaction of 2-fluorobenzoyl chloride with an appropriate amine to form the intermediate, followed by cyclization with trifluoromethyl ketone and subsequent methoxylation . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mécanisme D'action
The mechanism of action of N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups enhance its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparaison Avec Des Composés Similaires
N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide can be compared with other similar compounds, such as:
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]imidazol-6-yl)-2,6-difluoro-benzamide: This compound also features a fluorinated benzamide moiety and exhibits antiviral activity.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have similar structural features and are studied for their anti-HIV activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H13F4N3O4 |
|---|---|
Poids moléculaire |
411.3 g/mol |
Nom IUPAC |
N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C18H13F4N3O4/c1-29-11-8-6-10(7-9-11)14(26)23-17(18(20,21)22)15(27)25(16(28)24-17)13-5-3-2-4-12(13)19/h2-9H,1H3,(H,23,26)(H,24,28) |
Clé InChI |
XXMSLKLJHIECEU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)NC2(C(=O)N(C(=O)N2)C3=CC=CC=C3F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Cyanoethyl)-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15003641.png)
![3-Pyridinemethanamine, N-[[4-(dimethylamino)phenyl]methylidene]-](/img/structure/B15003649.png)
![N-(6-Allyl-3-nitrodibenzo[B,F]oxepin-1-YL)-N-methylacetamide](/img/structure/B15003653.png)
![3-(2-fluorophenyl)-N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003655.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B15003669.png)

![3-(3,4-dimethoxyphenyl)-5-[(pyridin-3-ylmethyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15003677.png)

![3-[(phenylsulfonyl)methyl]-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15003697.png)
![4-(3,4-dihydroquinolin-1(2H)-yl)-6-{[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B15003701.png)
![ethyl 3-(4-methoxyphenyl)-3-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}propanoate](/img/structure/B15003707.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-[3-(phenylcarbonyl)imidazolidin-1-yl]ethanone](/img/structure/B15003710.png)

![methyl 5-amino-6-cyano-2-methyl-7-[2-(trifluoromethyl)phenyl]-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B15003726.png)
